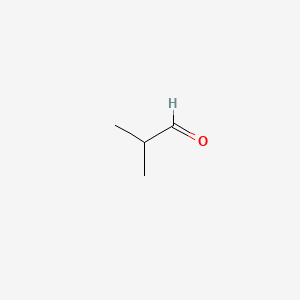

3,3-Dimethylhexanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylhexanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-4-5-8(2,3)6-7-9/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEORNQYISDNQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339758 | |

| Record name | 3,3-Dimethylhexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55320-57-5 | |

| Record name | 3,3-Dimethylhexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Dimethylhexanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,3-Dimethylhexanal. It includes a summary of its identifying information, computed physicochemical properties, and spectral data. Detailed experimental protocols for its synthesis via hydrogenation, qualitative identification, and quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) are presented. Additionally, this guide discusses the general reactivity of aldehydes and outlines the key safety and handling precautions for this compound. A logical diagram illustrates the relationships between the synthesis, structure, properties, and potential reactions of this compound. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other relevant fields.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 3,3-dimethyl-hexanal, Hexanal, 3,3-dimethyl- | [2] |

| CAS Number | 55320-57-5 | [1][2] |

| Molecular Formula | C₈H₁₆O | [1][2] |

| Molecular Weight | 128.21 g/mol | [1] |

| Canonical SMILES | CCCC(C)(C)CC=O | [1] |

| InChI Key | IHEORNQYISDNQZ-UHFFFAOYSA-N | [1] |

| XLogP3 | 2.5 | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 4 | [1] |

Table 2: Estimated Physical Properties of this compound

| Property | Value (Estimated) | Notes |

| Boiling Point | 155-165 °C | Estimated based on the boiling point of similar C8 aldehydes, adjusted for branching. |

| Density | 0.82 - 0.84 g/cm³ | Estimated based on the density of similar aldehydes. |

| Appearance | Colorless liquid | Typical appearance for aliphatic aldehydes. |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | General solubility characteristic of aldehydes of this molecular weight. |

Spectral Information

Spectral data is crucial for the identification and characterization of this compound.

-

Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound.[1][3] This data is essential for confirming the presence of the compound in a sample.

-

Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available, which would show a characteristic strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically around 1720-1740 cm⁻¹.[1]

Experimental Protocols

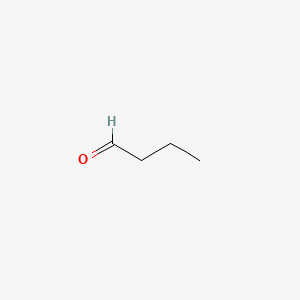

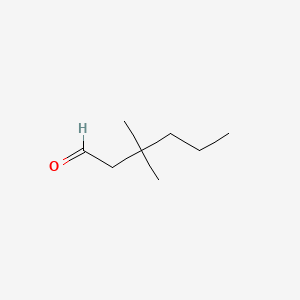

Synthesis of this compound via Hydrogenation

A potential route for the synthesis of this compound is the selective hydrogenation of 3,3-dimethyl-hex-4-enal.[2]

Principle: The carbon-carbon double bond in the unsaturated aldehyde is selectively reduced to a single bond using hydrogen gas and a palladium on charcoal catalyst, leaving the aldehyde functional group intact.

Materials:

-

3,3-dimethyl-hex-4-enal

-

Palladium on activated charcoal (Pd/C), 5%

-

Hydrogen gas (H₂)

-

Anhydrous ethanol (B145695) (or other suitable solvent)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite pad)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3,3-dimethyl-hex-4-enal in anhydrous ethanol.

-

Carefully add a catalytic amount of 5% Pd/C to the solution.

-

Secure the flask to the hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm) or use a hydrogen-filled balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite or a suitable filter to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by distillation under reduced pressure if necessary.

Qualitative Analysis of this compound

Standard qualitative tests for aldehydes can be used to confirm the presence of the aldehyde functional group.

Principle: Aldehydes are oxidized by Tollens' reagent (an ammoniacal solution of silver nitrate) to a carboxylate salt, while the silver(I) ions are reduced to metallic silver, forming a characteristic silver mirror on the inner surface of the test tube. Ketones do not react.

Procedure:

-

Prepare Tollens' reagent by adding a drop of dilute sodium hydroxide (B78521) to 1 mL of silver nitrate (B79036) solution in a clean test tube, then adding dilute ammonia (B1221849) solution dropwise until the brown precipitate of silver oxide just dissolves.[4]

-

Add a few drops of the sample to the freshly prepared Tollens' reagent.

-

Gently warm the mixture in a water bath for 5-10 minutes.[4]

-

Observation: The formation of a silver mirror indicates the presence of an aldehyde.[4]

Principle: Aliphatic aldehydes reduce the deep blue copper(II) complex in Fehling's solution to red copper(I) oxide. Ketones do not react.

Procedure:

-

Mix equal volumes of Fehling's solution A (aqueous copper(II) sulfate) and Fehling's solution B (aqueous potassium sodium tartrate and sodium hydroxide) in a test tube.[4]

-

Add a few drops of the sample to the Fehling's solution.

-

Gently heat the mixture in a water bath.

-

Observation: The formation of a red or brick-red precipitate of copper(I) oxide confirms the presence of an aliphatic aldehyde.[4]

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound. For enhanced sensitivity and chromatographic performance, aldehydes are often derivatized prior to analysis. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group to form a stable oxime derivative.

Materials and Instrumentation:

-

This compound sample

-

Internal standard (e.g., a deuterated aldehyde or a similar aldehyde not present in the sample)

-

PFBHA derivatizing reagent

-

Solvent (e.g., hexane (B92381) or dichloromethane)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column)

Procedure:

-

Sample Preparation and Derivatization:

-

Prepare a stock solution of this compound and the internal standard in the chosen solvent.

-

In a vial, mix a known volume of the sample with the internal standard solution.

-

Add the PFBHA derivatizing reagent. The reaction is typically carried out at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 60 minutes) to ensure complete derivatization.[5]

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

GC Conditions (Typical):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate.

-

Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column is a common choice.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity with PFBHA derivatives.

-

Mass Range: Scan a suitable mass range (e.g., m/z 40-400).

-

Data Acquisition: Collect data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

-

-

Data Analysis:

-

Identify the peaks corresponding to the this compound derivative and the internal standard based on their retention times and mass spectra.

-

Quantify the amount of this compound by comparing the peak area of its derivative to that of the internal standard using a calibration curve.

-

Reactivity and Potential Applications

This compound, as an aldehyde, is expected to undergo typical aldehyde reactions, including:

-

Oxidation: Can be oxidized to 3,3-dimethylhexanoic acid.

-

Reduction: Can be reduced to 3,3-dimethylhexan-1-ol.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.

-

Reactions at the α-carbon: Can undergo reactions involving the enolate ion.

While specific applications for this compound are not widely documented, its structural features suggest potential use as a building block in organic synthesis, particularly in the fragrance and flavor industries or as an intermediate in the synthesis of more complex molecules.

Safety and Handling

-

Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.[6]

-

Health Hazards:

-

May cause skin and eye irritation.[6]

-

May be harmful if inhaled, causing respiratory tract irritation.

-

May be harmful if swallowed.

-

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Logical Relationships of this compound

The following diagram illustrates the key relationships between the synthesis, structure, properties, and reactions of this compound.

Caption: Logical workflow for this compound.

References

An In-depth Technical Guide to the Physical Properties of 3,3-Dimethylhexanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3,3-Dimethylhexanal (CAS No: 55320-57-5). Due to a notable scarcity of experimentally determined data in publicly accessible literature and databases, this document presents a combination of the limited available experimental values and computationally predicted data. Furthermore, this guide details the standard experimental protocols for determining the key physical properties of liquid aldehydes, offering a methodological framework for researchers.

Introduction

This compound is an organic compound with the molecular formula C8H16O.[1][2] As a branched-chain aldehyde, its physical properties are of interest in various fields, including flavor and fragrance science, organic synthesis, and as a potential intermediate in the development of pharmaceuticals and other specialty chemicals. An accurate understanding of its physical properties is crucial for process design, formulation, and quality control.

This document serves to consolidate the available data for this compound and to provide standardized methodologies for its empirical characterization.

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. It is critical to note that the majority of these values are computationally predicted and should be used as estimates pending experimental verification.

| Property | Value | Type | Source |

| Molecular Formula | C8H16O | - | PubChem[1] |

| Molecular Weight | 128.21 g/mol | Computed | PubChem[1] |

| CAS Number | 55320-57-5 | - | PubChem[1] |

| Boiling Point | Not Available | Experimental | - |

| Melting Point | Not Available | Experimental | - |

| Density | Not Available | Experimental | - |

| Refractive Index | Not Available | Experimental | - |

| Water Solubility | Not Available | Experimental | - |

| LogP (Octanol-Water Partition Coefficient) | 2.5 / 2.40170 | Computed | PubChem[1], LookChem[2] |

| Polar Surface Area (PSA) | 17.07 Ų | Computed | LookChem[2] |

| Kovats Retention Index | 915.5 (Semi-standard non-polar) | Experimental | PubChem[1] |

General Experimental Protocols for Physical Property Determination

Given the absence of specific experimental data for this compound, this section outlines the standard methodologies for determining the key physical properties of a liquid aldehyde.

The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.

-

Apparatus: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. A heating mantle or oil bath is used for controlled heating.

-

Procedure:

-

The liquid sample (this compound) is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The sample is heated gently.

-

The temperature is recorded when it stabilizes as the liquid boils and the vapor condenses into the receiving flask. This stable temperature is the boiling point.

-

The atmospheric pressure is also recorded, and the boiling point is corrected to standard pressure if necessary.

-

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer (a small glass flask of a known volume) and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed accurately.

-

It is then filled with the liquid sample, ensuring no air bubbles are present, and weighed again.

-

The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., deionized water) at the same temperature, and weighed.

-

The density of the sample is calculated using the weights of the sample and the reference substance and the known density of the reference.

-

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

-

Apparatus: A calibrated Abbe refractometer.

-

Procedure:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

The temperature at which the measurement is taken is recorded, as the refractive index is temperature-dependent.

-

Solubility is the ability of a substance to dissolve in a solvent. For a liquid aldehyde, its solubility in water is a key property.

-

Procedure (Qualitative):

-

A small amount of the sample (e.g., 0.1 mL) is added to a test tube containing a small amount of the solvent (e.g., 2 mL of water).

-

The mixture is agitated.

-

The formation of a homogeneous solution indicates solubility, while the presence of two distinct layers or a cloudy suspension indicates insolubility or partial solubility.

-

-

Procedure (Quantitative):

-

A saturated solution of the aldehyde in the solvent is prepared at a specific temperature.

-

A known volume of the saturated solution is carefully removed, ensuring no undissolved solute is included.

-

The amount of the dissolved aldehyde in that volume is determined using an analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

The solubility is then expressed in units such as g/L or mol/L.

-

Workflow for Physical Property Characterization

The following diagram illustrates a general workflow for the experimental determination of the physical properties of a newly synthesized or uncharacterized liquid organic compound like this compound.

Caption: General workflow for the characterization of physical properties.

Conclusion

While experimental data on the physical properties of this compound is limited, this guide provides the most current available computed data to aid researchers. The included general experimental protocols offer a solid foundation for the empirical determination of its boiling point, density, refractive index, and solubility. It is strongly recommended that these properties be experimentally determined for any application requiring precise values.

References

Spectroscopic Data of 3,3-Dimethylhexanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-Dimethylhexanal (CAS No: 55320-57-5).[1][2][3] The information presented herein is intended to support research, development, and quality control activities where this compound is of interest. The data has been compiled from publicly available databases and is supplemented with predicted values where experimental data is not available.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Mass Spectrometry

Table 1: Electron Ionization Mass Spectrometry Data [1]

| Property | Value |

| Molecular Formula | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol |

| Major Fragment (m/z) | 84 |

| 2nd Major Fragment (m/z) | 43 |

| 3rd Major Fragment (m/z) | 69 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.76 | t | 1H | -CHO |

| ~2.29 | d | 2H | -CH₂-CHO |

| ~1.25 | m | 4H | -CH₂-CH₂-C(CH₃)₂- |

| ~0.89 | s | 6H | -C(CH₃)₂- |

| ~0.87 | t | 3H | -CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~204.5 | -CHO |

| ~52.8 | -CH₂-CHO |

| ~42.1 | -C(CH₃)₂- |

| ~35.7 | -CH₂-C(CH₃)₂- |

| ~26.4 | -C(CH₃)₂- |

| ~17.0 | -CH₂-CH₂-C(CH₃)₂- |

| ~14.2 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

A vapor phase IR spectrum for this compound is available.[1] The characteristic absorption bands for a saturated aliphatic aldehyde are expected.

Table 4: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~2960-2870 | C-H stretch (alkane) |

| ~2830 and ~2720 | C-H stretch (aldehyde) |

| ~1730 | C=O stretch (saturated aldehyde) |

| ~1465 | C-H bend (alkane) |

| ~1380 | C-H bend (alkane) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis data for this compound is not available. However, saturated aldehydes typically exhibit a weak absorption band in the UV region.

Table 5: Expected UV-Vis Absorption

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition |

| ~270-300 nm | Weak | n→π* |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.[4][5] The concentration should be approximately 10 µg/mL.[4] Ensure the sample is free of particulate matter by filtration or centrifugation.[4][6]

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

-

MS Conditions:

-

Ionization Energy: 70 eV.

-

Mass Range: 35-300 amu.

-

Scan Mode: Full scan.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[7][8] For ¹³C NMR, a higher concentration of 50-100 mg may be required.[7] Ensure the sample is free of solid particles by filtering it through a pipette with a glass wool plug.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling.

-

A longer acquisition time will be necessary compared to ¹H NMR.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.[9][10]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C8H16O | CID 558458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Hexanal, 3,3-dimethyl- [webbook.nist.gov]

- 4. uoguelph.ca [uoguelph.ca]

- 5. Sample preparation GC-MS [scioninstruments.com]

- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. scribd.com [scribd.com]

- 9. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Safety and Handling of 3,3-Dimethylhexanal

Disclaimer: Limited publicly available safety and toxicological data exists for 3,3-Dimethylhexanal. This guide is based on general principles of chemical safety, information on structurally similar aldehydes, and available database information. It is intended for use by qualified professionals and should be supplemented with internal safety assessments.

Chemical Identification and Physical Properties

This compound is an organic compound classified as a branched aliphatic aldehyde.[1][2]

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 3,3-dimethyl-hexanal, Hexanal, 3,3-dimethyl- | [1][2] |

| CAS Number | 55320-57-5 | [1][2] |

| Molecular Formula | C8H16O | [1][2] |

| Molecular Weight | 128.21 g/mol | [1][2] |

| Polar Surface Area | 17.07 Ų | [2] |

| LogP (calculated) | 2.40 - 2.5 | [1][2] |

Hazard Identification and GHS Classification

-

Flammable Liquids: Category 3 or 4, depending on the flashpoint.

-

Acute Toxicity (Oral, Dermal, Inhalation): Potential for toxicity.

-

Skin Corrosion/Irritation: Likely to be a skin irritant.

-

Serious Eye Damage/Eye Irritation: Likely to be an eye irritant.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

General Aldehyde Toxicity: Aldehydes are reactive compounds that can cause toxicity through various mechanisms.[3][4][5][6][7] Saturated aldehydes, like this compound, are considered "hard electrophiles" that can react with "hard biological nucleophiles" such as primary amine groups on lysine (B10760008) residues in proteins and on DNA.[3][4] This can lead to the formation of adducts and cross-links, disrupting cellular function.[3][4][6]

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound are not available in the public domain. The following represents a general workflow for evaluating the safety of a new chemical entity.

Caption: General workflow for chemical safety assessment.

Signaling Pathways in Aldehyde Toxicity

While the specific signaling pathways affected by this compound are unknown, aldehydes are known to induce cellular stress responses. A key pathway involved in the detoxification of reactive aldehydes is the Nrf2/Keap1 pathway.

Caption: Generalized Nrf2/Keap1 stress response pathway.

Safe Handling and Storage

Engineering Controls:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield where splashing is possible.

-

Skin Protection:

-

Wear chemical-resistant gloves (e.g., nitrile, neoprene).

-

Wear a lab coat or chemical-resistant apron.

-

-

Respiratory Protection: If ventilation is inadequate or for high concentrations, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapors or mists.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools.

-

Ground and bond containers when transferring material to prevent static discharge.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Fire and Explosion Hazards

-

Flammability: Assumed to be a flammable liquid. Vapors may be heavier than air and can travel to a source of ignition and flash back.

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.

-

Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear. Move containers from the fire area if it can be done without risk.

Accidental Release Measures

-

Small Spills: Absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.

-

Large Spills: Evacuate the area. Prevent entry into waterways, sewers, and confined areas. Dike the spill and handle it as a hazardous waste.

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

This document provides a summary of the currently available information and general safety guidance for this compound. Users should exercise caution and perform their own risk assessments before use.

References

- 1. This compound | C8H16O | CID 558458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to 3,3-Dimethylhexanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-Dimethylhexanal, a branched-chain aliphatic aldehyde. Due to the limited specific research on this compound, this document synthesizes available data on its physicochemical properties, proposes a detailed synthesis protocol based on established chemical transformations, and discusses its potential biological activities by drawing parallels with structurally related aldehydes. This guide aims to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may have an interest in this molecule. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams.

Introduction

This compound is an organic compound with the chemical formula C8H16O.[1] As a branched-chain aldehyde, it belongs to a class of molecules that are of interest in various fields, including flavor and fragrance science, as well as in the study of biological activities associated with volatile organic compounds. The structural complexity of branched-chain aldehydes can lead to unique chemical and biological properties compared to their linear counterparts.[2] This guide provides a detailed account of the available technical information on this compound.

Physicochemical and Spectroscopic Data

While experimental data for some properties of this compound are limited, a combination of available and computed data provides a profile of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H16O | [1] |

| Molecular Weight | 128.212 g/mol | [1] |

| CAS Number | 55320-57-5 | [1] |

| IUPAC Name | This compound | [3] |

| LogP (o/w) | 2.40170 | [1] |

| Polar Surface Area | 17.07 Ų | [1] |

| Kovats Retention Index (semi-standard non-polar) | 915.5 | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Source |

| Mass Spectrometry (GC-MS) | m/z top peak: 84, 2nd highest: 43, 3rd highest: 69 | [3] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available. | [3] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Data not readily available in the literature. |

Synthesis of this compound

The most plausible synthetic route to this compound is the selective hydrogenation of the corresponding unsaturated aldehyde, 3,3-dimethyl-hex-4t-enal.[1]

Proposed Synthesis Pathway

The synthesis can be conceptualized as a two-step process:

-

Synthesis of the Precursor: Preparation of 3,3-dimethyl-hex-4t-enal.

-

Hydrogenation: Selective reduction of the carbon-carbon double bond of the precursor to yield this compound.

Experimental Protocol: Hydrogenation of 3,3-dimethyl-hex-4t-enal

This protocol is a representative procedure based on the general method for the selective hydrogenation of α,β-unsaturated aldehydes.

Materials:

-

3,3-dimethyl-hex-4t-enal

-

Palladium on activated charcoal (5% Pd)

-

Ethyl acetate (B1210297) (or a similar solvent)

-

Hydrogen gas

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware for hydrogenation

Procedure:

-

Reaction Setup: In a hydrogenation flask, dissolve 3,3-dimethyl-hex-4t-enal in ethyl acetate.

-

Catalyst Addition: Under an inert atmosphere, carefully add the palladium on activated charcoal catalyst to the solution.

-

Hydrogenation: Seal the flask and connect it to a hydrogen gas source. Purge the system with hydrogen to remove the inert gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Purification: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with ethyl acetate. The combined filtrate is then concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica (B1680970) gel.

Discovery and History

There is a notable absence of specific literature detailing the initial discovery and historical development of this compound. It is plausible that this compound was first synthesized as an intermediate in a larger synthetic sequence or as part of a broader investigation into aliphatic aldehydes, and therefore, a dedicated "discovery" publication may not exist. Its commercial availability suggests that it has been produced, likely for research or as a specialty chemical.[1]

Potential Biological Activity and Applications

Olfactory and Flavor Properties

Aliphatic aldehydes are well-known for their distinct aromas and are frequently used in the flavor and fragrance industry.[2] The odor profile of an aldehyde is significantly influenced by its carbon chain length and branching. It is likely that this compound possesses a characteristic scent that could be of interest for such applications.

Antimicrobial Activity

Many aldehydes, including those of the C8 chain length, have demonstrated antimicrobial properties.[4] This activity is often attributed to their ability to interact with and disrupt microbial cell membranes and proteins. Further investigation would be required to determine if this compound exhibits similar antimicrobial efficacy.

Toxicology

A study on the toxicity of various C8-aldehydes has been conducted, although it does not specifically detail the toxicological profile of the 3,3-dimethyl isomer.[5] As with many aldehydes, potential for irritation and other toxic effects should be considered, and appropriate safety precautions should be taken during handling.

P-glycoprotein (P-gp) Inhibition

Some aldehydes and other small molecules have been investigated as inhibitors of P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance in cancer cells.[6][7] While there is no direct evidence, the structural features of this compound could warrant investigation into its potential as a P-gp modulator.

Conclusion

This compound is a branched-chain aldehyde for which specific research is limited. This guide has consolidated the available physicochemical and spectroscopic data and proposed a detailed synthetic protocol based on established chemical principles. While its history remains obscure, its structural characteristics suggest potential for interesting olfactory properties and biological activities, including antimicrobial effects and possible interactions with drug transporters like P-glycoprotein. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this compound. This guide serves as a starting point for researchers and professionals interested in exploring the chemistry and biology of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H16O | CID 558458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Toxicity of various C8-aldehydes and alcohols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of aldehyde dehydrogenase-1 and p-glycoprotein-mediated multidrug resistance by curcumin and vitamin D3 increases sensitivity to paclitaxel in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Elusive Aldehyde: A Technical Review on the Reported Natural Occurrence of 3,3-Dimethylhexanal

A comprehensive review of scientific literature and chemical databases reveals a notable absence of evidence for the natural occurrence of 3,3-Dimethylhexanal in biological systems. Despite extensive searches for this compound in plants, animals, fungi, and microorganisms, no definitive reports of its isolation or identification from a natural source have been found. This technical guide summarizes the current state of knowledge and the challenges in determining the natural origins of this specific branched-chain aldehyde.

Introduction: The Search for a Volatile Compound

This compound is a branched-chain aldehyde with the chemical formula C8H16O. Volatile organic compounds (VOCs), including a wide variety of aldehydes, are ubiquitous in nature, playing crucial roles in plant-insect communication, flavor and fragrance profiles of foods and flowers, and as metabolic byproducts of microorganisms. The structural features of this compound suggest it could potentially arise from biosynthetic pathways involving the metabolism of fatty acids or amino acids. However, its specific presence in any natural matrix remains unconfirmed.

It is critical to distinguish this compound from the similarly named alkane, 3,3-dimethylhexane . The latter has been identified as a volatile component in some natural sources, including cinnamon bark, ginseng, and the flowers of Osmanthus fragrans. This distinction is crucial as they belong to different chemical classes—aldehyde versus alkane—and possess distinct chemical properties and likely different biosynthetic origins.

State of Scientific Findings: An Absence of Evidence

Extensive searches of major scientific and chemical databases, including PubChem, the NIST Chemistry WebBook, and specialized databases for flavor and fragrance compounds and pheromones, have yielded no records of this compound as a naturally occurring compound. While these databases provide detailed chemical and physical properties of the synthetically known compound, they lack any entries linking it to a natural source.

This absence of data precludes the presentation of quantitative analyses, as there are no reported concentrations of this compound in any natural material. Consequently, tables summarizing such data cannot be compiled.

Hypothetical Biosynthetic Pathways

While no specific biosynthetic pathway for this compound has been elucidated due to its apparent absence in nature, a hypothetical pathway can be postulated based on known biochemical reactions. Branched-chain aldehydes can be formed through the catabolism of branched-chain amino acids such as leucine, isoleucine, and valine. This process typically involves transamination, oxidative decarboxylation, and subsequent reduction or oxidation steps.

Below is a generalized, hypothetical workflow for the biosynthesis of a branched-chain aldehyde, which could theoretically be adapted for this compound if a suitable precursor existed in a biological system.

Caption: A generalized, hypothetical pathway for the biosynthesis of branched-chain aldehydes from amino acid precursors.

Experimental Protocols: A Methodological Void

The lack of identified natural sources of this compound means there are no established and cited experimental protocols for its isolation, identification, and quantification from natural matrices. Standard methods for the analysis of volatile organic compounds, such as headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), would be the logical starting point for any future investigation.

Below is a conceptual workflow for the analysis of volatile aldehydes from a hypothetical natural source.

Caption: A standard experimental workflow for the analysis of volatile organic compounds from a natural source.

Conclusion and Future Directions

Future research in the field of metabolomics and natural product chemistry may yet identify this elusive aldehyde in a previously unanalyzed or rare species. Advanced analytical techniques with higher sensitivity and resolution could be key to discovering novel volatile compounds. However, until such a discovery is reported and scientifically validated, the natural occurrence of this compound remains purely speculative. Professionals in the field should exercise caution and critically evaluate any claims of its natural origin, being mindful of the potential confusion with 3,3-dimethylhexane.

Unlocking the Potential of 3,3-Dimethylhexanal: A Guide to Unexplored Research Frontiers

For Immediate Release

A comprehensive technical guide has been released, outlining promising, yet unexplored, research avenues for the aliphatic aldehyde, 3,3-Dimethylhexanal. This whitepaper is tailored for researchers, scientists, and drug development professionals, providing a foundational roadmap for investigating the potential biological activities and therapeutic applications of this molecule.

Given the current scarcity of biological data for this compound, this guide synthesizes information from related aliphatic aldehydes and the broader field of aldehyde pharmacology to propose high-potential research directions. The document emphasizes a systematic approach, beginning with computational analysis and progressing through a cascade of in vitro assays.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is the cornerstone of designing relevant biological experiments and interpreting their outcomes. The following table summarizes key computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C8H16O | PubChem[1], LookChem[2] |

| Molecular Weight | 128.21 g/mol | PubChem[1], LookChem[2] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 55320-57-5 | LookChem[2] |

| XLogP3 | 2.5 | PubChem[1] |

| Polar Surface Area (PSA) | 17.07 Ų | LookChem[2] |

Proposed Research Workflow

A strategic and phased approach is recommended to efficiently explore the bioactivity of this compound. The proposed workflow, illustrated below, initiates with in silico predictions to guide subsequent experimental investigations.

Caption: A proposed experimental workflow for the systematic investigation of this compound's biological activity.

Potential Research Areas and Experimental Protocols

In Silico Assessment of Drug-Likeness and Bioactivity

Before embarking on laboratory-based experiments, computational methods can provide valuable insights into the potential of this compound as a bioactive molecule. These in silico tools can predict drug-likeness based on physicochemical properties and structural features, helping to filter out compounds with undesirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.[3][4]

Experimental Protocol: In Silico Prediction

-

Drug-Likeness Prediction: Utilize established rules such as Lipinski's Rule of Five and Veber's rules. Parameters to calculate include molecular weight, LogP, number of hydrogen bond donors and acceptors, and rotatable bonds. Software platforms like SwissADME, FAF-Drugs4, and various cheminformatics toolkits can be employed for these calculations. The Quantitative Estimate of Drug-likeness (QED) score, which provides a value between 0 and 1, can also be calculated to assess the molecule's resemblance to known drugs.[5]

-

Bioactivity Prediction: Employ computational tools that predict biological targets based on the chemical structure of this compound. Software such as PASS (Prediction of Activity Spectra for Substances) and PharmaMapper can suggest potential pharmacotherapeutic effects and mechanisms of action by comparing the molecule to libraries of compounds with known activities.

Cytotoxicity Profiling

A fundamental first step in the in vitro evaluation of any new chemical entity is to assess its cytotoxicity across a panel of relevant cell lines. This provides a baseline understanding of the compound's potential as a therapeutic agent or a toxin and helps determine appropriate concentration ranges for subsequent assays.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6][7]

-

Cell Seeding: Plate cells (e.g., a panel of cancer cell lines and a non-cancerous control cell line) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Enzyme Inhibition Assays

The aldehyde functional group is reactive and can potentially interact with the active sites of various enzymes, particularly those with nucleophilic residues like cysteine. Screening this compound against a panel of relevant enzymes could uncover novel inhibitory activities.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework that can be adapted for specific enzymes.[8][9]

-

Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Dissolve the enzyme, its substrate, and this compound in appropriate solvents.

-

Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of this compound. Include controls with no inhibitor and no enzyme.

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

-

Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The detection method will depend on the specific substrate and product.

-

Data Analysis: Calculate the reaction rates and determine the percentage of inhibition for each concentration of this compound. Calculate the IC50 value.

Caption: A generalized workflow for an enzyme inhibition assay to screen this compound.

Receptor Binding Assays

Investigating the interaction of this compound with various cellular receptors is crucial to understanding its potential pharmacological effects. Receptor binding assays can determine if the compound binds to specific receptors and with what affinity.[10]

Experimental Protocol: Competitive Radioligand Binding Assay

This is a common method to determine the binding affinity of a test compound to a receptor.[11][12][13]

-

Reagent Preparation: Prepare a buffer, a known radiolabeled ligand for the target receptor, and a source of the receptor (e.g., cell membranes).

-

Assay Setup: In a multi-well filter plate, combine the receptor preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of this compound.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Separate the bound from the free radioligand by vacuum filtration. The filter plate will trap the receptor-ligand complexes.

-

Detection: Quantify the amount of bound radioligand by scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 or Ki (inhibition constant).

Investigation of Cellular Signaling and Protein Adduct Formation

Should initial screenings reveal significant biological activity, the subsequent step is to elucidate the underlying mechanism of action. Aldehydes are known to modulate cellular signaling pathways and can form covalent adducts with proteins, which can alter their function.[14][15]

Potential Signaling Pathways to Investigate:

Given the role of other aldehydes in cellular processes, potential signaling pathways to investigate for modulation by this compound include:

-

Oxidative Stress Pathways: Aldehydes are often associated with oxidative stress. Investigating markers of oxidative stress and the activation of pathways like Nrf2 would be relevant.

-

Inflammatory Pathways: Aldehydes can modulate inflammatory responses. Key pathways to examine include NF-κB and MAPK signaling.

-

Apoptosis Pathways: If cytotoxicity is observed, determining whether it occurs via apoptosis is crucial. This can be investigated by measuring caspase activity and the expression of pro- and anti-apoptotic proteins.

Caption: Potential cellular signaling pathways that could be modulated by this compound.

Experimental Protocol: Identification of Protein Adducts by Mass Spectrometry

This approach can identify the specific proteins that are covalently modified by this compound.[16][17]

-

Cell Treatment: Treat cells or a protein lysate with this compound.

-

Protein Extraction and Digestion: Extract the proteins and digest them into smaller peptides using an enzyme like trypsin.

-

Enrichment (Optional): If a tagged version of the aldehyde is used (e.g., with a biotin (B1667282) tag), the modified peptides can be enriched.

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the MS/MS data against a protein database to identify the peptides and locate the specific amino acid residues that have been modified by this compound.

Conclusion

While this compound remains a largely uncharacterized molecule from a biological perspective, its chemical structure as an aliphatic aldehyde suggests a high potential for interaction with biological systems. The research framework outlined in this guide provides a systematic and comprehensive strategy for uncovering its bioactivity. By leveraging a combination of in silico prediction and a tiered approach to in vitro screening, the scientific community can efficiently explore the potential of this compound for applications in drug discovery and other life sciences. The detailed experimental protocols offer a practical starting point for researchers to initiate these investigations.

References

- 1. This compound | C8H16O | CID 558458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. The application of in silico drug-likeness predictions in pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. superchemistryclasses.com [superchemistryclasses.com]

- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Receptor-Ligand Binding Assays [labome.com]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. S1P and Plasmalogen Derived Fatty Aldehydes in Cellular Signaling and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protein adducts of aldehydic lipid peroxidation products identification and characterization of protein adducts using an aldehyde/keto-reactive probe in combination with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Reactivity Profile of 3,3-Dimethylhexanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic reactivity profile of 3,3-dimethylhexanal, a sterically hindered aliphatic aldehyde. The document details its fundamental chemical properties, characteristic reactions, and relevant spectroscopic data. Experimental protocols for key transformations are also provided to support further research and application in drug development and organic synthesis.

Core Chemical and Physical Properties

This compound is an organic compound with the chemical formula C8H16O.[1] Its structure features a quaternary carbon atom at the alpha position relative to the aldehyde functional group, which imparts significant steric hindrance and influences its reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H16O | PubChem[1] |

| Molecular Weight | 128.21 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 55320-57-5 | PubChem[1] |

| Boiling Point | Not available | |

| Density | Not available |

Spectroscopic Data Summary

Spectroscopic analysis is essential for the identification and characterization of this compound and its reaction products.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features | Source |

| Mass Spectrometry (GC-MS) | Molecular Ion (M+): m/z 128. Key fragments at m/z 84, 43, 69. | PubChem[1] |

| Infrared (IR) Spectroscopy (Vapor Phase) | Strong C=O stretch (~1720-1740 cm⁻¹), C-H stretches from the aldehyde (~2720 and ~2820 cm⁻¹), and alkyl C-H stretches (~2870-2960 cm⁻¹). | PubChem[1] |

| ¹H NMR Spectroscopy | Data not available in searched literature. | |

| ¹³C NMR Spectroscopy | Data not available in searched literature. |

Core Reactivity Profile

The reactivity of this compound is dominated by the chemistry of the aldehyde functional group, though it is modulated by the steric hindrance from the adjacent quaternary carbon.

Oxidation to 3,3-Dimethylhexanoic Acid

Aldehydes are readily oxidized to carboxylic acids. For a sterically hindered aldehyde like this compound, common and effective methods include the Pinnick and Jones oxidations.

Reduction to 3,3-Dimethylhexan-1-ol

The aldehyde group can be easily reduced to a primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent suitable for this transformation, typically leaving other functional groups like alkenes intact.[2]

Nucleophilic Addition of Organometallic Reagents

Grignard reagents (R-MgX) readily add to the carbonyl carbon of aldehydes to form secondary alcohols after an acidic workup.[3] The steric hindrance at the alpha-position of this compound may slow the reaction rate but is not expected to prevent the reaction.[1]

Olefination via the Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).[3] The steric hindrance in this compound might necessitate longer reaction times or more reactive ylides for good conversion.[4]

Enolate Chemistry

Due to the presence of a quaternary carbon at the alpha-position, this compound lacks alpha-hydrogens. Therefore, it cannot form an enolate under standard basic conditions. This makes it a suitable electrophile in crossed-aldol reactions with other enolizable carbonyl compounds, as it cannot undergo self-condensation.[5][6]

Detailed Experimental Protocols

The following are generalized experimental protocols that can be adapted for reactions with this compound.

Synthesis of this compound

A potential synthesis route involves the hydrogenation of 3,3-dimethyl-hex-4-enal.[7]

Protocol:

-

Dissolve 3,3-dimethyl-hex-4-enal in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

-

Add a catalytic amount of palladium on activated charcoal (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude this compound, which can be purified by distillation.

Oxidation to 3,3-Dimethylhexanoic Acid (Pinnick Oxidation)

Protocol:

-

In a flask, dissolve this compound (1.0 equiv) in a 1:1 mixture of tert-butanol (B103910) and water.

-

To the stirred solution, add 2-methyl-2-butene (B146552) (as a chlorine scavenger) and a phosphate (B84403) buffer (e.g., sodium dihydrogen phosphate).

-

Slowly add a solution of sodium chlorite (B76162) (NaClO₂) in water to the reaction mixture at room temperature.

-

Stir the reaction for several hours, monitoring its progress by TLC.

-

Upon completion, quench the reaction with a solution of sodium sulfite.

-

Acidify the mixture with HCl and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,3-dimethylhexanoic acid.

Reduction to 3,3-Dimethylhexan-1-ol (Sodium Borohydride Reduction)

Protocol:

-

Dissolve this compound (1.0 equiv) in methanol (B129727) or ethanol in a flask and cool the solution in an ice bath.[2]

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.[8]

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water or dilute HCl.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 3,3-dimethylhexan-1-ol.

Wittig Reaction to form 3,3-Dimethyl-1-alkene

Protocol:

-

Prepare the phosphorus ylide by treating the corresponding phosphonium (B103445) salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) under an inert atmosphere.

-

Cool the ylide solution in an ice bath.

-

Slowly add a solution of this compound (1.0 equiv) in the same solvent to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., hexane (B92381) or diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, which contains triphenylphosphine (B44618) oxide, can be purified by column chromatography.[4]

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]

- 5. jackwestin.com [jackwestin.com]

- 6. CH 18: ENOLATES:NOTES [research.cm.utexas.edu]

- 7. This compound|lookchem [lookchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Commercial Availability and Synthetic Pathways of 3,3-Dimethylhexanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic pathways of 3,3-Dimethylhexanal (CAS No. 55320-57-5). While commercial availability is indicated by chemical suppliers, detailed biological data, including specific signaling pathways and in-depth toxicological studies, are not extensively documented in publicly available literature. This guide summarizes the known chemical and physical data, outlines a probable synthetic route based on available information, and discusses the general toxicological context of aliphatic aldehydes. The information is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields.

Introduction

This compound is a branched-chain aliphatic aldehyde. Such compounds are of interest in various chemical synthesis applications and are structurally related to molecules that can have roles in flavor chemistry and as intermediates in the production of more complex molecules. Due to the reactive nature of the aldehyde functional group, these compounds can participate in a variety of chemical reactions, making them versatile building blocks. However, there is a notable lack of specific biological research on this compound itself. This guide aims to collate the currently available technical information on this compound.

Commercial Availability

Table 1: Commercial Availability Data for this compound

| Property | Information | Source |

| CAS Number | 55320-57-5 | [1][2][3] |

| Synonyms | 3,3-dimethyl-hexanal; Hexanal, 3,3-dimethyl- | [1] |

| Commercial Status | Achieved commercial mass production | [1] |

| Purity (Typical) | 99% (as per raw supplier data) | [1] |

Physicochemical and Spectral Data

The fundamental physicochemical properties of this compound have been computed and are available in public databases such as PubChem.[2] Experimental spectral data, including mass spectrometry, has also been documented.[2][3]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H16O | [1][2][3] |

| Molecular Weight | 128.21 g/mol | [2] |

| LogP | 2.40170 | [1] |

| Polar Surface Area (PSA) | 17.07 Ų | [1] |

| Kovats Retention Index (Semi-standard non-polar) | 915.5 | [2] |

Table 3: Spectral Data for this compound

| Spectral Data Type | Database | Notes |

| Mass Spectrum (Electron Ionization) | NIST Mass Spectrometry Data Center | Available in the NIST WebBook.[3] |

| GC-MS | PubChem | Data available.[2] |

| IR Spectra | PubChem | Vapor Phase IR Spectra available.[2] |

Synthesis of this compound

A feasible synthetic route for this compound is the hydrogenation of an unsaturated precursor, specifically 3,3-dimethyl-hex-4t-enal.[1] This reaction typically employs a palladium on activated charcoal (Pd/C) catalyst.[1]

Proposed Experimental Protocol: Hydrogenation of 3,3-dimethyl-hex-4t-enal

This protocol is a generalized procedure for the hydrogenation of an unsaturated aldehyde using a Pd/C catalyst and should be optimized for the specific substrate and scale.

Materials:

-

3,3-dimethyl-hex-4t-enal

-

Palladium on activated charcoal (5% or 10% Pd/C)

-

Solvent (e.g., ethanol, ethyl acetate)

-

Hydrogen gas (H₂)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Hydrogenation apparatus (e.g., balloon hydrogenation setup or a Parr hydrogenator)

-

Filtration apparatus (e.g., Celite or a syringe filter)

Procedure:

-

Reaction Setup: In a round-bottom flask, add the 3,3-dimethyl-hex-4t-enal followed by the solvent (e.g., ethanol). The flask should be equipped with a magnetic stir bar.

-

Inert Atmosphere: Flush the flask with an inert gas (argon or nitrogen) to remove oxygen.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the reaction mixture under the inert atmosphere.

-

Hydrogenation: Secure a hydrogen-filled balloon to the flask (for atmospheric pressure hydrogenation) or place the reaction vessel in a Parr hydrogenator. Evacuate the inert gas and introduce hydrogen. For the balloon method, this is typically done via a three-way stopcock. Repeat the vacuum/hydrogen cycle three times to ensure the atmosphere is saturated with hydrogen.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and flush the system with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of the solvent.

-

Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude this compound can be purified, if necessary, by distillation or column chromatography.

Biological Activity and Signaling Pathways

A thorough search of scientific literature reveals a significant lack of studies on the specific biological activity and signaling pathways of this compound. Research on aliphatic aldehydes often focuses on their toxicity, which is generally attributed to the high reactivity of the aldehyde group with biological macromolecules.

General Toxicity of Aliphatic Aldehydes

Lower molecular weight aliphatic aldehydes are known to be irritants to the mucous membranes of the eyes and respiratory tract.[4] The unsaturated aldehydes are generally more toxic than their saturated counterparts.[4] The toxicity of aldehydes is linked to their ability to form covalent adducts with nucleophilic residues on macromolecules, which can disrupt cellular function.[5] Chronic exposure to some aldehydes has been associated with adverse health effects.[6][7]

Due to the absence of specific data for this compound, it is prudent to handle this compound with appropriate safety precautions in a laboratory setting, assuming it may have irritant properties similar to other aliphatic aldehydes.

Signaling Pathways

There is no available information linking this compound to any specific signaling pathways. Research in the broader field of lipidomics has identified other aldehydes as signaling molecules, but this cannot be extrapolated to this compound without direct experimental evidence.

Conclusion

This compound is a commercially available branched-chain aldehyde with well-defined physicochemical properties. Its synthesis can be achieved through the hydrogenation of its unsaturated precursor, 3,3-dimethyl-hex-4t-enal. However, there is a significant gap in the scientific literature regarding its biological activity, with no specific studies on its interaction with cellular signaling pathways or detailed toxicological profile. Researchers and drug development professionals should consider this lack of biological data when planning to work with this compound and should adhere to standard safety protocols for handling reactive aldehydes. Further research is warranted to elucidate the potential biological roles and toxicological profile of this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C8H16O | CID 558458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexanal, 3,3-dimethyl- [webbook.nist.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Isomeric Forms of 3,3-Dimethylhexanal

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethylhexanal, an aldehyde with the molecular formula C8H16O, and its constitutional isomers represent a class of compounds with potential applications in various fields of chemical research and development. Understanding the distinct properties and synthesis of each isomer is crucial for their effective utilization. This technical guide provides a comprehensive overview of the constitutional isomers of this compound, including their structural details, physicochemical properties, and generalized experimental protocols for their synthesis and characterization. This document is intended to serve as a foundational resource for researchers engaged in organic synthesis, analytical chemistry, and drug discovery.

Introduction to the Isomerism of this compound

Isomers are molecules that share the same molecular formula but exhibit different structural arrangements. In the case of this compound, the focus lies on constitutional isomerism, where atoms are connected in a different order. Due to the presence of a quaternary carbon at the 3-position with two identical methyl groups and no other chiral centers, this compound itself is achiral and does not exhibit stereoisomerism.

The constitutional isomers of dimethylhexanal are characterized by the different placement of the two methyl groups along the hexanal (B45976) backbone. A systematic identification reveals nine possible constitutional isomers, including this compound.

Classification of Dimethylhexanal Isomers

The constitutional isomers of dimethylhexanal can be categorized based on the positions of the two methyl groups on the six-carbon aldehyde chain.

Physicochemical Properties of Dimethylhexanal Isomers

The structural differences among the dimethylhexanal isomers lead to variations in their physical and chemical properties. A summary of available and estimated data is presented below. It is important to note that experimental data for all isomers is not extensively available in the literature.

| Isomer | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) (estimated) |

| This compound | This compound | 55320-57-5 | 128.21 | Not Available | 0.811 |

| 2,2-Dimethylhexanal | 2,2-dimethylhexanal | 996-12-3 | 128.21 | 167.67 (estimate)[1] | 0.831[1] |

| 2,3-Dimethylhexanal | 2,3-dimethylhexanal | Not Available | 128.21 | Not Available | Not Available |

| 2,4-Dimethylhexanal | 2,4-dimethylhexanal | Not Available | 128.21 | Not Available | Not Available |

| 2,5-Dimethylhexanal | 2,5-dimethylhexanal | 1860-43-1 | 128.21 | Not Available | Not Available |

| 3,4-Dimethylhexanal | 3,4-dimethylhexanal | 27608-05-5 | 128.21 | Not Available | Not Available |

| 3,5-Dimethylhexanal | 3,5-dimethylhexanal | 19796-88-4 | 128.21 | 93-94 @ 80 Torr[2] | Not Available |

| 4,4-Dimethylhexanal | 4,4-dimethylhexanal | 5932-91-2 | 128.21 | 160.5[3] | 0.811[3] |

| 4,5-Dimethylhexanal | 4,5-dimethylhexanal | Not Available | 128.21 | Not Available | Not Available |

| 5,5-Dimethylhexanal | 5,5-dimethylhexanal | 55320-58-6 | 128.21 | 160.5 (predicted)[4] | 0.811 (predicted)[4] |

Experimental Protocols: Synthesis and Characterization

The synthesis of specific dimethylhexanal isomers can be achieved through various established organic chemistry methodologies. Below are generalized protocols for common synthetic routes.

Synthesis of Dimethylhexanals

Two prevalent methods for the synthesis of aldehydes are the oxidation of primary alcohols and the hydroformylation of alkenes.

This method involves the oxidation of the corresponding dimethylhexan-1-ol. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.[5][6][7][8]

Methodology:

-

Reaction Setup: To a stirred solution of the primary alcohol (e.g., 3,3-dimethylhexan-1-ol) in a suitable solvent (e.g., dichloromethane), add a mild oxidizing agent such as Pyridinium Chlorochromate (PCC).

-

Reaction Execution: The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is filtered through a pad of silica (B1680970) gel to remove the chromium byproducts. The solvent is then removed under reduced pressure, and the resulting crude aldehyde is purified by distillation or column chromatography.

Hydroformylation (or the oxo process) involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond of an alkene.[9][10] This method is particularly useful for industrial-scale synthesis.

Methodology:

-

Reaction Setup: The corresponding dimethylhexene is placed in a high-pressure reactor with a suitable catalyst, typically a cobalt or rhodium complex.

-

Reaction Execution: The reactor is charged with a mixture of carbon monoxide and hydrogen (synthesis gas) to a high pressure (10-100 atm) and heated (40-200 °C).[9]

-